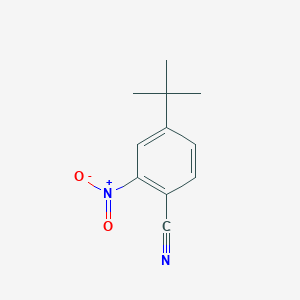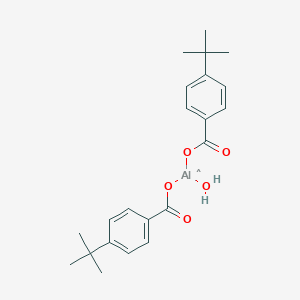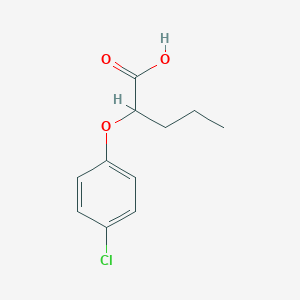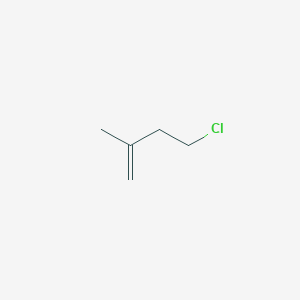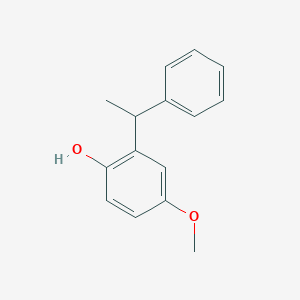
4-Methoxy-2-(1-phenylethyl)phenol
Descripción general
Descripción
4-Methoxy-2-(1-phenylethyl)phenol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-(1-phenylethyl)phenol consists of a phenol group with a methoxy group and a phenylethyl group attached .Chemical Reactions Analysis
Phenols, including 4-Methoxy-2-(1-phenylethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Aplicaciones Científicas De Investigación
Non-Linear Optical Material : "4-Methoxy-2-(1-phenylethyl)phenol" derivatives have been studied for their potential as non-linear optical materials. Spectroscopic investigations and density functional theory (DFT) have shown that these compounds exhibit favorable properties, such as thermal stability and significant non-linear optical activity, making them suitable for optical applications (Hijas et al., 2018).
Molecular Docking and Quantum Chemical Calculations : These compounds have been subject to molecular docking and quantum chemical calculations to understand their structural and spectroscopic properties. Such studies are essential for designing molecules with specific biological or chemical activities (Viji et al., 2020).
Anticancer Activity : Research on "4-Methoxy-2-(1-phenylethyl)phenol" derivatives has explored their potential in cancer treatment. One study examined the anticancer activity of a specific derivative in inhibiting T47D breast cancer cells, although the compound showed only weak activity in this regard (Sukria et al., 2020).
Synthesis of Schiff Bases : These compounds are used as precursors in synthesizing Schiff bases, which have applications in the creation of azo dyes and dithiocarbamates. Their molecular structures are studied to understand and improve the synthesis process (Ajibade & Andrew, 2021).
Pharmaceutical Functions and Food Applications : Some derivatives of "4-Methoxy-2-(1-phenylethyl)phenol" have been found in medicinal herbs and possess various physiological functions such as antioxidant, antimicrobial, and anti-inflammatory activities. These compounds are also used in the food and cosmetic industries due to their low toxicity and beneficial properties (Ou & Kwok, 2004).
Direcciones Futuras
Phenol derivatives, including 4-Methoxy-2-(1-phenylethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties of these compounds .
Propiedades
IUPAC Name |
4-methoxy-2-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMODYFMRXYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346799 | |
| Record name | 4-Methoxy-2-(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(1-phenylethyl)phenol | |
CAS RN |
10446-37-4 | |
| Record name | 4-Methoxy-2-(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



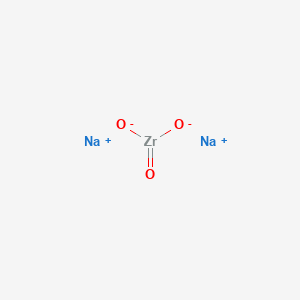
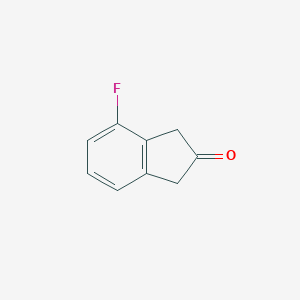
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
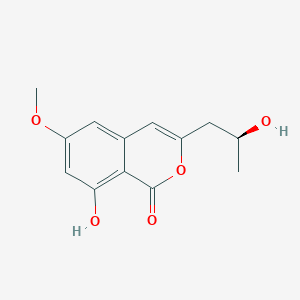
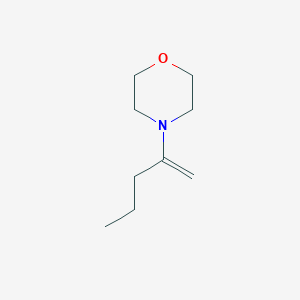
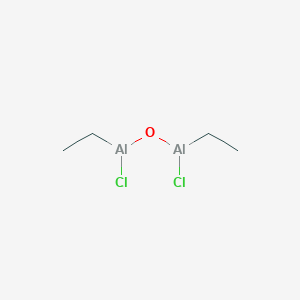
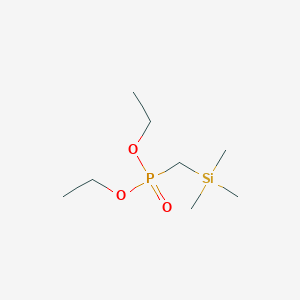
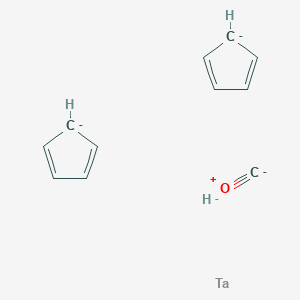
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
